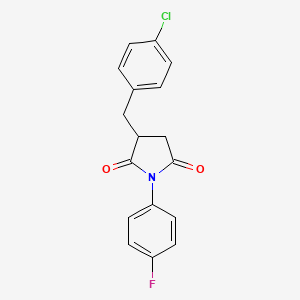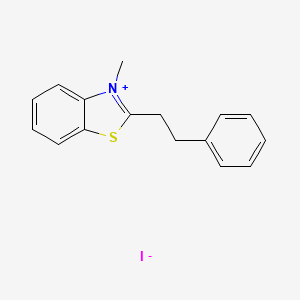
3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione, also known as CFP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of thalidomide, a medication that was originally developed as a sedative but was later found to cause birth defects. CFP has been found to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed that 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione exerts its effects by inhibiting the production of certain cytokines, which are proteins that play a key role in the immune response. By inhibiting cytokine production, 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione may be able to reduce inflammation and modulate the immune system.
Biochemical and Physiological Effects
3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been found to have a number of biochemical and physiological effects. Studies have shown that 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been found to increase the production of anti-inflammatory cytokines such as IL-10. These effects suggest that 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione may be able to reduce inflammation and modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione in lab experiments is that it has been extensively studied and its properties are well understood. In addition, 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione is relatively easy to synthesize and is commercially available. However, one limitation of using 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione in lab experiments is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione. One area of research is in the development of 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione-based therapies for the treatment of cancer and autoimmune diseases. Another potential direction is in the study of the mechanism of action of 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione, which could lead to the development of more effective treatments. Finally, there is potential for the development of new derivatives of 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione that may have improved properties and efficacy.
Méthodes De Synthèse
The synthesis of 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione involves several steps, starting with the reaction of 4-chlorobenzylamine with phosgene to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 4-fluoroaniline to form the corresponding amide, which is subsequently cyclized to form the pyrrolidinedione ring. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has anti-tumor activity and can inhibit the growth of various cancer cell lines. In addition, 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been found to have anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO2/c18-13-3-1-11(2-4-13)9-12-10-16(21)20(17(12)22)15-7-5-14(19)6-8-15/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIALJBGWBQPRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)methyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5184525.png)
![(3aS*,5S*,9aS*)-5-(6-chloro-2H-chromen-3-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5184530.png)
![N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5184536.png)



![1-{6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-pyridazinyl}azepane](/img/structure/B5184560.png)


![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5184595.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-[3-(methylthio)propyl]-4-piperidinecarboxamide](/img/structure/B5184596.png)
![2-amino-5-(3,4-dimethoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B5184610.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5184630.png)